molecular formula C22H26N4O3 B14995538 8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14995538
M. Wt: 394.5 g/mol
InChI Key: UBUXXHBXGGQKCE-UHFFFAOYSA-N
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Description

8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the cyclohexylphenoxy group: This step involves the reaction of the purine intermediate with 4-cyclohexylphenol in the presence of a suitable base, such as potassium carbonate, to form the ether linkage.

    Alkylation: The final step involves the alkylation of the purine core with prop-2-en-1-yl halide under basic conditions to introduce the prop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-en-1-yl group, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium azide, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkanes or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It may have potential as a biochemical probe to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    8-(4-phenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the cyclohexyl group.

    8-(4-cyclohexylphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure but lacks the prop-2-en-1-yl group.

Uniqueness

The presence of both the cyclohexylphenoxy and prop-2-en-1-yl groups in 8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione makes it unique compared to similar compounds. These groups may confer specific properties, such as increased lipophilicity or enhanced binding affinity to molecular targets, which could be advantageous in various applications.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

8-(4-cyclohexylphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C22H26N4O3/c1-4-14-26-18-19(24(2)22(28)25(3)20(18)27)23-21(26)29-17-12-10-16(11-13-17)15-8-6-5-7-9-15/h4,10-13,15H,1,5-9,14H2,2-3H3

InChI Key

UBUXXHBXGGQKCE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=C(C=C3)C4CCCCC4)CC=C

Origin of Product

United States

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